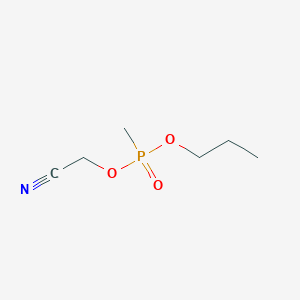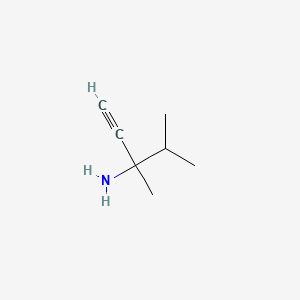
1-Pentyn-3-amine, 3,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentyn-3-amine, 3,4-dimethyl- is an organic compound with the molecular formula C7H13N. It belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a triple bond between carbon atoms (alkyne) and an amine group, making it a unique structure in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Pentyn-3-amine, 3,4-dimethyl- can be synthesized through various methods. One common approach involves the alkylation of ammonia or amines with halogenoalkanes. For instance, the reaction of 3,4-dimethyl-1-pentyn-3-ol with ammonia under specific conditions can yield the desired amine .
Industrial Production Methods
Industrial production of 1-Pentyn-3-amine, 3,4-dimethyl- typically involves large-scale chemical reactions using similar synthetic routes. The process may include the use of catalysts and controlled reaction environments to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
1-Pentyn-3-amine, 3,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted amines.
Aplicaciones Científicas De Investigación
1-Pentyn-3-amine, 3,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Pentyn-3-amine, 3,4-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical pathways. Its unique structure allows it to bind to specific sites on proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Dimethyl-1-pentyn-3-ol
- 3-Methyl-1-pentyn-3-amine
- 4,4-Dimethyl-1-pentyne
Uniqueness
1-Pentyn-3-amine, 3,4-dimethyl- is unique due to its combination of an alkyne and an amine group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical reactions and applications .
Propiedades
Número CAS |
54495-21-5 |
|---|---|
Fórmula molecular |
C7H13N |
Peso molecular |
111.18 g/mol |
Nombre IUPAC |
3,4-dimethylpent-1-yn-3-amine |
InChI |
InChI=1S/C7H13N/c1-5-7(4,8)6(2)3/h1,6H,8H2,2-4H3 |
Clave InChI |
CMAQDSITDMHBPR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(C#C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



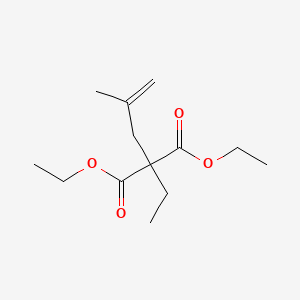

![Chloro{[chloro(difluoro)methyl]selanyl}difluoromethane](/img/structure/B14625617.png)
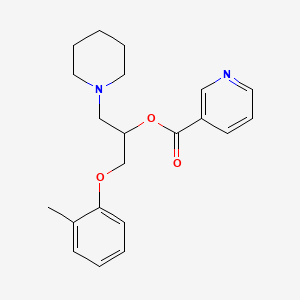
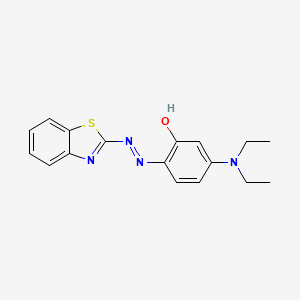
![{[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid](/img/structure/B14625634.png)
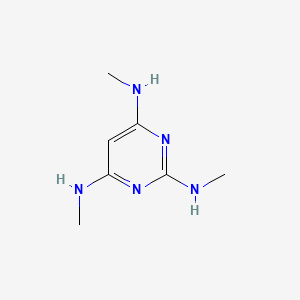
![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl pentanoate](/img/structure/B14625651.png)
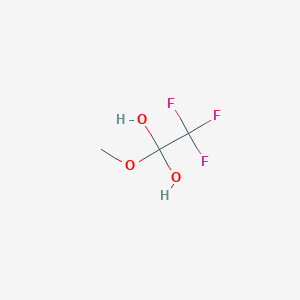
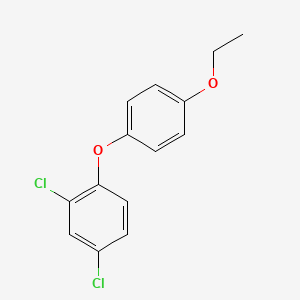
![Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl-](/img/structure/B14625670.png)
